molecular formula C15H23NO5 B5213238 2-methyl-N-[2-(3-methylphenoxy)ethyl]propan-2-amine;oxalic acid

2-methyl-N-[2-(3-methylphenoxy)ethyl]propan-2-amine;oxalic acid

Cat. No.: B5213238
M. Wt: 297.35 g/mol
InChI Key: UTSHQCGYDDXFGB-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(3-methylphenoxy)ethyl]propan-2-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methylphenoxy group attached to an ethylamine backbone, further modified by an oxalic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(3-methylphenoxy)ethyl]propan-2-amine typically involves a multi-step process. One common method includes the reaction of 3-methylphenol with 2-chloroethylamine under basic conditions to form the intermediate 2-(3-methylphenoxy)ethylamine. This intermediate is then reacted with 2-methylpropan-2-amine in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(3-methylphenoxy)ethyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine or phenoxy groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-methyl-N-[2-(3-methylphenoxy)ethyl]propan-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(3-methylphenoxy)ethyl]propan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[2-(4-methylphenoxy)ethyl]propan-2-amine: Similar structure but with a different position of the methyl group on the phenoxy ring.

    2-methyl-N-[2-(3-chlorophenoxy)ethyl]propan-2-amine: Similar structure but with a chlorine substituent instead of a methyl group.

Uniqueness

2-methyl-N-[2-(3-methylphenoxy)ethyl]propan-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position of the phenoxy ring can affect the compound’s steric and electronic properties, making it distinct from its analogs.

This detailed article provides a comprehensive overview of 2-methyl-N-[2-(3-methylphenoxy)ethyl]propan-2-amine;oxalic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-methyl-N-[2-(3-methylphenoxy)ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.C2H2O4/c1-11-6-5-7-12(10-11)15-9-8-14-13(2,3)4;3-1(4)2(5)6/h5-7,10,14H,8-9H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSHQCGYDDXFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCNC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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